N-{3-oxo-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propyl}prop-2-enamide
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Overview
Description
N-{3-oxo-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propyl}prop-2-enamide is a complex organic compound that features a pyrimidine moiety, a piperidine ring, and an amide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-oxo-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propyl}prop-2-enamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyrimidine moiety: This can be achieved by reacting appropriate starting materials under conditions that promote the formation of the pyrimidine ring.
Introduction of the piperidine ring: The pyrimidine derivative is then reacted with a piperidine derivative to form the desired piperidine-pyrimidine structure.
Formation of the amide linkage: The final step involves the reaction of the intermediate with an appropriate acylating agent to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-oxo-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities that make it useful in studying cellular processes.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{3-oxo-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propyl}prop-2-enamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in cellular processes. The exact pathways and targets would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds containing the pyrimidine moiety are known for their diverse biological activities.
Piperidine derivatives: These compounds are often used in medicinal chemistry due to their pharmacological properties.
Uniqueness
N-{3-oxo-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propyl}prop-2-enamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[3-oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-13(20)16-9-4-14(21)19-10-5-12(6-11-19)15-17-7-3-8-18-15/h2-3,7-8,12H,1,4-6,9-11H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMGCHLKUIXPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCC(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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